6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile
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Overview
Description
The compound identified as “6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile would likely involve large-scale chemical processes, including the use of reactors, distillation units, and purification systems to ensure high yield and purity. The exact methods would depend on the specific requirements of the compound and the intended application.
Chemical Reactions Analysis
Types of Reactions
6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired reaction efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Medicine: The compound could be investigated for its therapeutic potential, including its effects on specific biological targets.
Industry: this compound might be used in the production of materials, pharmaceuticals, or other industrial products.
Mechanism of Action
The mechanism by which 6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile include those with related chemical structures or functional groups. Examples might include other organic molecules with similar reactivity or biological activity.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Understanding its synthesis, reactions, applications, and mechanism of action is crucial for leveraging its full potential in research and development.
Properties
IUPAC Name |
6-(4-tert-butylphenyl)-4-oxo-2-(2-phenoxyethylsulfanyl)-1H-pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-23(2,3)17-11-9-16(10-12-17)20-19(15-24)21(27)26-22(25-20)29-14-13-28-18-7-5-4-6-8-18/h4-12H,13-14H2,1-3H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNTEGCWMDPMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCOC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCCOC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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